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Methyl furfuryl disulfide

Flavor Chemistry Sensory Science Food Formulation

Methyl furfuryl disulfide (CAS 57500-00-2) is a synthetic, sulfur-containing furan derivative primarily employed as a potent flavor and fragrance agent in the food and beverage industry. It is characterized by a complex and distinctive aroma profile, combining roasted coffee, toasted onion, garlic, and cooked meat nuances.

Molecular Formula C6H8OS2
Molecular Weight 160.3 g/mol
CAS No. 57500-00-2
Cat. No. B1329271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl furfuryl disulfide
CAS57500-00-2
Molecular FormulaC6H8OS2
Molecular Weight160.3 g/mol
Structural Identifiers
SMILESCSSCC1=CC=CO1
InChIInChI=1S/C6H8OS2/c1-8-9-5-6-3-2-4-7-6/h2-4H,5H2,1H3
InChIKeyCLSLQQCDHOZMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Furfuryl Disulfide (CAS 57500-00-2) Procurement Overview: A Potent Sulfur-Containing Furan Flavoring Agent


Methyl furfuryl disulfide (CAS 57500-00-2) is a synthetic, sulfur-containing furan derivative primarily employed as a potent flavor and fragrance agent in the food and beverage industry [1]. It is characterized by a complex and distinctive aroma profile, combining roasted coffee, toasted onion, garlic, and cooked meat nuances . Chemically, it is a disulfide where a methyl group and a furfuryl group are linked by a disulfide bond (C6H8OS2), with a molecular weight of 160.26 [2]. This compound is approved for use as a flavoring agent by major global regulatory bodies, including the U.S. FDA (FEMA GRAS No. 3362) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1078), and is compliant with EU Regulations 1334/2008 and 1223/2009 [1].

Why Generic Substitution Fails: Critical Differentiators for Methyl Furfuryl Disulfide Selection


Substituting methyl furfuryl disulfide with other in-class sulfur flavors or simpler alkyl disulfides is not a straightforward 'drop-in' replacement due to fundamental differences in sensory potency, chemical reactivity with food matrices, and safety profiles. The unique combination of a furan ring and a disulfide bond in methyl furfuryl disulfide confers a specific set of physical and chemical properties that differ significantly from both its monosulfide analog (methyl furfuryl sulfide) and other common disulfides [1]. These differences manifest as variations in odor threshold, leading to different usage levels; divergent reactivity with proteins, which impacts flavor retention and release in complex food products; and distinct biological activity, which is a critical consideration for safety and functional food applications [1][2]. Therefore, a scientific evaluation based on quantitative comparative evidence is essential for proper selection and formulation.

Methyl Furfuryl Disulfide: Quantitative Evidence for Product Differentiation


Superior Sensory Potency: Odor Threshold Comparison vs. Monosulfide Analog

Methyl furfuryl disulfide (MFDS) demonstrates a significantly lower odor threshold compared to its structural analog methyl furfuryl sulfide (MFS), which contains a single sulfur atom. This indicates a higher sensory impact per unit of concentration. The reported odor threshold for MFDS is approximately 0.008-0.02 μg/L . This extreme potency is a key differentiator, allowing for a more pronounced sulfurous, roasted, and meaty aroma character with greater efficiency, as the disulfide bond imparts a stronger sulfur note without the harshness sometimes associated with simpler sulfides .

Flavor Chemistry Sensory Science Food Formulation

Enhanced Reactivity with Food Proteins: A Comparison with Alkyl Disulfides

In a study examining flavor-protein interactions, methyl furfuryl disulfide (furfuryl methyl disulfide) was found to be significantly more reactive with ovalbumin than saturated alkyl disulfides like diethyl, dipropyl, and dibutyl disulfide [1]. The study showed that in heat-denatured protein systems at pH 8.0, disulfides containing allyl or furfuryl groups were more reactive, leading to greater losses from the headspace due to irreversible binding [1]. This demonstrates a class-level difference where the unsaturation of the furfuryl group enhances susceptibility to nucleophilic attack by protein sulfhydryls, a reaction that is less pronounced for saturated alkyl disulfides [1].

Food Matrix Interactions Flavor Stability Volatile Organic Compounds

Comparative Antiproliferative Activity: Lower Cytotoxicity vs. Other Furan-Containing Disulfides

In a comparative study of the antiproliferative effects of 15 sulfides on human leukemia Jurkat cells, methyl furfuryl disulfide (MFDS) exhibited significantly lower cytotoxicity than several other furan-containing disulfides. The cell viability-reduction effect, based on IC50 values, followed the order: difurfuryl disulfide (DFDS) > bis(2-methyl-3-furyl) disulfide (BMFDS) > methyl 2-methyl-3-furyl disulfide (MMFDS) >> methyl furfuryl disulfide (MFDS) [1]. While MFDS induced some DNA fragmentation, its effect was markedly weaker than its close structural analogs. This indicates a more favorable safety margin for MFDS in food and flavor applications where these other compounds might be considered [1].

Toxicology Functional Food Ingredients Safety Assessment

High Aroma Impact in Complex Matrices: OAV Quantification in Baijiu

A study characterizing volatile sulfur compounds (VSCs) in soy sauce aroma type Baijiu (SSAB) quantified the sensory impact of methyl furfuryl disulfide using Odor Activity Values (OAVs). The compound was detected with an OAV ranging from 7 to 11, indicating its concentration was 7-11 times higher than its odor detection threshold in the matrix [1]. This high OAV, reported for the first time in Baijiu, demonstrates its significant contribution to the overall aroma profile of this complex fermented beverage and underscores its potency even at trace levels in a challenging analytical matrix [1]. While other VSCs like dimethyl disulfide were also present and contributed to fruity aromas, the specific OAV of methyl furfuryl disulfide highlights its distinct and powerful role [1].

Analytical Chemistry Aroma Chemistry Alcoholic Beverages

Dominant Flavor Contributor in Rapeseed Oil: First Identification and Highest ROAV

Methyl furfuryl disulfide was identified for the first time in fragrant rapeseed oil (FRO) and was found to have the highest Relative Odor Activity Value (ROAV) among all key odorants analyzed, with a value reaching up to 26,805.46 [1]. This extreme ROAV, derived from GC-MS analysis and sensory correlation, indicates an overwhelmingly dominant contribution to the oil's aroma profile. This finding positions methyl furfuryl disulfide as a critical marker and key contributor to the desirable volatile flavor of FRO, far exceeding the impact of other identified volatile compounds [1].

Lipid Chemistry Volatile Analysis Food Processing

Methyl Furfuryl Disulfide: Strategic Application Scenarios Based on Product-Specific Evidence


High-Efficiency Formulation in Savory Flavor Systems

Given its extremely low odor threshold (~0.008-0.02 μg/L) and high OAVs demonstrated in complex matrices like Baijiu, methyl furfuryl disulfide is an ideal candidate for creating high-impact savory notes at minimal inclusion rates . In applications such as processed meats, savory snacks, soups, and meat analogs, its potent roasted, meaty, and alliaceous character can be used to build a robust flavor foundation with excellent cost-efficiency. The quantitative sensory data supports its use as a 'top-note' impact chemical that provides depth and complexity without requiring high dosage, thereby minimizing potential off-notes and raw material costs .

Flavor Modulation in Protein-Rich Foods

The evidence of enhanced reactivity with proteins, as shown in the ovalbumin study, indicates that methyl furfuryl disulfide will interact significantly with food matrices containing sulfhydryl groups . This property is not a detriment but a functional characteristic that can be strategically leveraged. In products like meat alternatives, dairy substitutes, or baked goods, this interaction can be used to modulate flavor release over time or to achieve a more integrated, 'cooked-in' flavor profile. Formulators can use this knowledge to predict flavor performance during processing and storage, ensuring a consistent and desirable sensory outcome that generic, less-reactive disulfides may not provide .

Specialty Roasted and Coffee Flavor Applications

The compound's organoleptic profile, officially described as 'roasted bread crust odour' and 'coffee-like meaty', is backed by its natural occurrence in coffee and malt . This, combined with its extremely high ROAV in a lipid matrix, positions it as a premium ingredient for crafting authentic roasted notes in coffee beverages, cocoa products, roasted nut flavors, and bakery items. The regulatory clearances (FEMA GRAS, JECFA, EU compliance) provide a solid foundation for its use in global food and beverage products, offering a safe and effective alternative to more complex or costly natural extracts for achieving specific, impactful roasted character [1].

Functional Food Ingredient Research and Development

The comparative cytotoxicity study provides a crucial differentiator for R&D applications extending beyond traditional flavoring . The finding that methyl furfuryl disulfide has a significantly weaker antiproliferative effect compared to close analogs (DFDS, BMFDS, MMFDS) suggests a superior safety profile for potential functional food or nutraceutical applications where these furan-containing disulfides are being investigated for their biological properties. For researchers exploring the bioactivity of sulfur-containing flavor compounds, MFDS may represent a 'milder' alternative with a distinct functional profile, making it a compound of interest for studies requiring a lower baseline of cytotoxicity .

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